molecular formula C10H14N2O5 B2834696 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid CAS No. 2089255-71-8

5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B2834696
CAS No.: 2089255-71-8
M. Wt: 242.231
InChI Key: RJAKCLRRDWLVNV-UHFFFAOYSA-N
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Description

5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid is a synthetic organic compound featuring an oxazole ring, a carboxylic acid group, and a tert-butoxycarbonyl-protected amine

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of peptide derivatives , suggesting that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.

Pharmacokinetics

The presence of the tert-butoxy carbonyl (boc) group suggests that it might be used as a protecting group in organic synthesis , which could influence its absorption and distribution.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the Boc group can be removed under acidic conditions , which could potentially affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: The synthesis generally begins with the appropriate oxazole derivative, such as a 1,3-oxazole-4-carboxylic acid precursor.

  • Reagents and Conditions: The synthesis involves the introduction of a tert-butoxycarbonyl (Boc) protecting group to an amine-containing side chain, followed by coupling with the oxazole ring. Typical reagents include Boc anhydride and an appropriate base (e.g., triethylamine).

  • Steps:

    • Protection of the amine group by reaction with Boc anhydride under basic conditions.

    • Coupling of the protected amine with 1,3-oxazole-4-carboxylic acid via an amidation reaction.

    • Purification of the final product through crystallization or chromatography.

Industrial Production Methods

Large-scale production may leverage flow chemistry techniques for continuous synthesis, optimizing reaction time and minimizing by-products. Industrial processes often use automated reactors and high-purity reagents to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative transformations at the oxazole ring or the side chains.

  • Reduction: Reduction reactions might target the carboxylic acid group, potentially forming alcohols under suitable conditions.

  • Substitution: Nucleophilic substitutions can occur, especially at the Boc-protected amine group after deprotection.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable catalyst.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Conditions for substitution reactions often involve mild bases or acids, depending on the desired transformation.

Major Products

  • Oxidation: Yields oxidized derivatives such as oxazole N-oxides.

  • Reduction: Produces reduced forms like oxazole-based alcohols.

  • Substitution: Forms substituted derivatives, particularly at positions on the oxazole ring or at the amine group.

Scientific Research Applications

Chemistry

  • Building Block: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Catalysis: Functions as a ligand or catalytic precursor in organometallic reactions.

Biology

  • Biochemical Studies: Acts as a probe in enzyme-substrate interaction studies.

  • Drug Design: Serves as a scaffold for the design of pharmaceutical candidates due to its stability and functional group compatibility.

Medicine

  • Therapeutics: Potentially useful in developing anti-inflammatory, antimicrobial, or anticancer agents.

Industry

  • Material Science: Utilized in the synthesis of novel polymers or materials with specific properties.

  • Agrochemicals: Contributes to the development of pesticides or growth regulators.

Comparison with Similar Compounds

Similar Compounds

  • 5-aminomethyl-1,3-oxazole-4-carboxylic acid

  • N-Boc-1,3-oxazole-4-carboxamide

Unique Aspects

  • The presence of the Boc-protected amine in 5-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-oxazole-4-carboxylic acid provides enhanced stability and selective reactivity compared to similar compounds, allowing for precise modifications in synthetic applications.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-6-7(8(13)14)12-5-16-6/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAKCLRRDWLVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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